Bienvenue dans la boutique en ligne BenchChem!

(3-(Benzyloxy)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Lipophilicity Permeability Drug Design

The compound (3-(Benzyloxy)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone (CAS 1797848-18-0) is a synthetic small-molecule member of the azetidine sulfone class, characterized by a benzyloxy-substituted phenyl ring linked via a methanone bridge to a 3-((furan-2-ylmethyl)sulfonyl)azetidine scaffold. With a molecular formula of C22H21NO5S and a molecular weight of 411.47 g/mol, it is primarily distributed as a research-grade screening compound with typical purity of 95%.

Molecular Formula C22H21NO5S
Molecular Weight 411.47
CAS No. 1797848-18-0
Cat. No. B2925822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Benzyloxy)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
CAS1797848-18-0
Molecular FormulaC22H21NO5S
Molecular Weight411.47
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)S(=O)(=O)CC4=CC=CO4
InChIInChI=1S/C22H21NO5S/c24-22(23-13-21(14-23)29(25,26)16-20-10-5-11-27-20)18-8-4-9-19(12-18)28-15-17-6-2-1-3-7-17/h1-12,21H,13-16H2
InChIKeyFLTLNNLNOCWVJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Baseline: (3-(Benzyloxy)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone (CAS 1797848-18-0) – Core Structural Profile


The compound (3-(Benzyloxy)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone (CAS 1797848-18-0) is a synthetic small-molecule member of the azetidine sulfone class, characterized by a benzyloxy-substituted phenyl ring linked via a methanone bridge to a 3-((furan-2-ylmethyl)sulfonyl)azetidine scaffold . With a molecular formula of C22H21NO5S and a molecular weight of 411.47 g/mol, it is primarily distributed as a research-grade screening compound with typical purity of 95% . This compound belongs to a broader chemical series exemplified by analogs such as (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone [1], where the aryl ketone substitution pattern is the primary site of structural variation.

Procurement Risk: Why Analog Substitution for (3-(Benzyloxy)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone Compromises Structure-Activity Relationships


Generic substitution within this azetidine sulfone series is not scientifically valid because the aryl ketone moiety, specifically the 3-benzyloxy group versus alternative substituents such as 4-thiophenyl, mesityl, or furan-3-yl, directly modulates critical physicochemical determinants like lipophilicity, steric bulk, and metabolic stability [1]. These parameters profoundly influence target binding, cellular permeability, and in vivo pharmacokinetics in a manner that is non-linear and cannot be extrapolated from simple potency readouts. Even minor alterations to the benzyloxy substitution pattern can lead to significant shifts in compound properties, making direct one-to-one replacement a high-risk strategy for research continuity.

Quantitative Differentiation Evidence for (3-(Benzyloxy)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone


Enhanced Lipophilicity (cLogP) Driven by the Benzyloxy Motif

The target compound's 3-benzyloxy substitution increases its calculated partition coefficient (cLogP) compared to the thiophene-substituted analog. A higher cLogP is often correlated with improved membrane permeability, a critical factor for intracellular target engagement . The quantitative estimation based on the compound's structure indicates a cLogP of approximately 3.8, compared to the thiophene analog's experimental XLogP3-AA of 2.5, representing a 1.3 log unit increase, which translates to a roughly 20-fold higher theoretical partition into a nonpolar phase [1].

Lipophilicity Permeability Drug Design

Increased Hydrogen Bond Acceptor Capacity

The benzyloxy moiety introduces an additional oxygen atom as a hydrogen bond acceptor (HBA) compared to carbon-only aryl substituents like mesityl or thiophene. The target compound possesses a total of 5 hydrogen bond acceptors (the sulfone oxygens, furan oxygen, methanone oxygen, and benzyloxy oxygen) . In contrast, the mesityl analog (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(mesityl)methanone lacks this additional ether oxygen, resulting in only 4 HBAs . This difference can influence aqueous solubility, target recognition, and metabolic stability.

Solubility Target Binding Physicochemical Properties

Enhanced Topological Polar Surface Area (TPSA)

The introduction of the benzyloxy phenyl group increases the topological polar surface area (TPSA) relative to smaller or less polar analogs. The estimated TPSA for the target compound is approximately 84 Ų, calculated from its structure . The thiophene analog (PubChem CID 90594568) has a computed TPSA of 72.1 Ų [1]. This 11.9 Ų increase may affect passive oral absorption and blood-brain barrier penetration, making the target compound potentially more favorable for peripheral versus CNS targets.

Oral Bioavailability Blood-Brain Barrier Drug-like Properties

Class-Level Inference of Enhanced Metabolic Stability via Steric Shielding

Within the class of azetidine sulfones, the benzyloxy group provides greater steric hindrance around the metabolically labile phenyl ring compared to smaller substituents such as methyl (mesityl analog) or unsubstituted phenyl. This class-level trend suggests reduced oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4), a common liability in drug discovery [1]. While no direct comparative metabolic stability data exists for this exact compound, related SAR studies on benzyloxy-substituted aromatics demonstrate increased metabolic half-lives relative to their unsubstituted counterparts [2].

Metabolic Stability Cytochrome P450 Lead Optimization

High-Value Application Scenarios for (3-(Benzyloxy)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone


Phenotypic Screening for Intracellular Targets in Oncology

With a predicted cLogP of ~3.8 and moderate TPSA (~84 Ų), this compound is well-suited for phenotypic screening libraries aimed at intracellular cancer targets. Its enhanced membrane permeability compared to the thiophene analog (XLogP 2.5) supports effective cell entry, a prerequisite for modulating cytoplasmic or nuclear proteins [1]. The unique benzyloxy hydrogen bond acceptor may also facilitate binding to kinase hinge regions, a feature absent in the mesityl analog [2].

Peripheral Anti-inflammatory Lead Optimization Programs

The compound's TPSA above 80 Ų and increased HBA count relative to simpler analogs suggest limited passive CNS penetration, making it a safer starting point for peripheral anti-inflammatory targets where CNS side effects are undesirable [1]. The steric protection offered by the benzyloxy group may further enhance metabolic stability, reducing the need for early pharmacokinetic optimization [2].

Chemical Biology Probe Design Targeting Protein-Protein Interactions

The large, electron-rich benzyloxy phenyl surface area, combined with the rigid azetidine sulfone core, provides a unique three-dimensional pharmacophore for disrupting protein-protein interactions (PPIs). This spatial architecture is distinct from the flatter, smaller mesityl or thiophene analogs, offering differentiated binding modes in PPI inhibitor screens [1]. Procurement of this specific compound enables access to this unique chemical space.

Metabolic Stability-Focused Hit-to-Lead Campaigns

Based on class-level SAR, the benzyloxy substitution is expected to shield the phenyl ring from oxidative metabolism more effectively than smaller substituents on comparator compounds. This inherent property makes it a strategic choice for hit-to-lead campaigns where metabolic soft spots are a known concern, potentially reducing the number of optimization cycles required to achieve acceptable in vivo half-life [1][2].

Quote Request

Request a Quote for (3-(Benzyloxy)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.